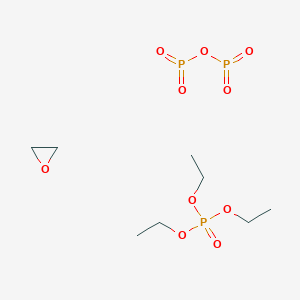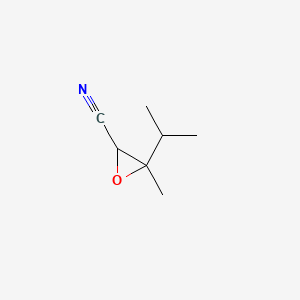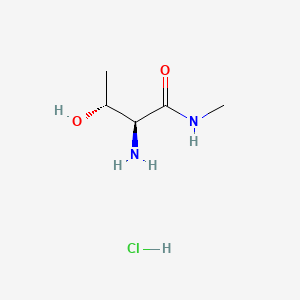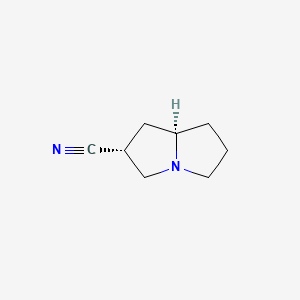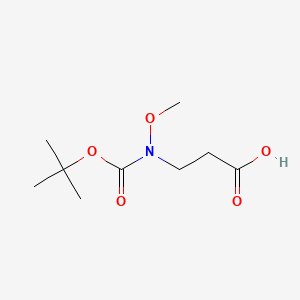
5-AMINOLÄVULINSÄURE-2,2-D2 ACID HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .
Synthesis Analysis
The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis
5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis
5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .Wirkmechanismus
Target of Action
The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.
Biochemical Pathways
5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .
Pharmacokinetics
The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL in lab experiments include its stability, specificity, and sensitivity. It can provide information on the rate and pathway of heme biosynthesis, as well as the distribution of PpIX in different tissues. The limitations of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL include its cost, the need for specialized equipment and expertise, and the potential interference with other metabolic pathways.
Zukünftige Richtungen
There are several future directions for the research on 5-AMINOLEVULINIC-2,2-D2 ACID HCL. One direction is to develop new synthesis methods and purification techniques to improve the yield and purity of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. Another direction is to explore the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in other fields, such as neuroscience and mitochondrial biology. Additionally, the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in combination with other tracers and imaging techniques can provide a more comprehensive understanding of heme metabolism and its role in health and disease.
In conclusion, 5-AMINOLEVULINIC-2,2-D2 ACID HCL is a stable isotope-labeled derivative of ALA that has been widely used in scientific research as a tool for studying heme metabolism, photodynamic therapy, and other related fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL can provide valuable insights into the complex processes of heme metabolism and its role in various biological systems.
Synthesemethoden
5-AMINOLEVULINIC-2,2-D2 ACID HCL can be synthesized by the reaction of ALA with deuterated hydrochloric acid (DCl) in the presence of a dehydrating agent. The deuterium atoms in the DCl replace the hydrogen atoms in the ALA molecule, resulting in the formation of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Einführung
5-Aminolävulinsäure (5-ALA), auch bekannt als δ-Aminolävulinsäure, ist ein sauerstoff- und stickstoffhaltiger Kohlenwasserstoff. Es dient als gemeinsamer Vorläufer für verschiedene Tetrapyrrolverbindungen, einschließlich Chlorophyll, Häm und Vitamin B12. Dieses Molekül kann von Pflanzen, Tieren, Bakterien und Pilzen synthetisiert werden, was es zu einem allgegenwärtigen und essentiellen Baustein in biologischen Systemen macht .
Photodynamische Therapie (PDT)
Tumorbehandlung: Eine der spannendsten Anwendungen von 5-ALA liegt in der photodynamischen Therapie (PDT) zur Tumorbehandlung. Bei Verabreichung an Patienten wird 5-ALA selektiv von Tumorzellen aufgenommen. Nach Exposition gegenüber sichtbarem blauem Licht (375–445 nm) wird 5-ALA in Protoporphyrin IX (PpIX) umgewandelt, einen potenten Photosensibilisator. PpIX erzeugt reaktive Sauerstoffspezies, die zum Zelltod und zur Tumordestruction führen. Dieser Ansatz wurde erfolgreich bei Hirntumoren, Magenkrebs, Blasenkrebs, Hautkrebs, Lungenkrebs und Brustkrebs eingesetzt .
Tierfutterzusatzstoff
5-ALA wird auch als Tierfutterzusatzstoff verwendet. Es verbessert den Eisenstatus und die Immunantwort bei Nutztieren und fördert die allgemeine Gesundheit und Produktivität .
Zukunftsperspektiven
Forscher erforschen weiterhin Strategien zur Verbesserung der 5-ALA-Biosynthese und zum Verständnis der zugehörigen Mechanismen. Diese Bemühungen zielen darauf ab, seine industriellen Anwendungen zu verbessern und zur nachhaltigen Produktion von Biomolekülen beizutragen .
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit von 5-ALA von medizinischen Behandlungen bis hin zur Landwirtschaft reicht, was es zu einer bemerkenswerten Verbindung mit immensem Potenzial macht. 🌟🌿🔍
Für detailliertere Informationen können Sie sich auf die Originalforschungsartikel hier und hier.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |
CAS-Nummer |
187237-35-0 |
Molekularformel |
C5H10ClNO3 |
Molekulargewicht |
169.601 |
IUPAC-Name |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChI-Schlüssel |
ZLHFONARZHCSET-IYPYQTRPSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




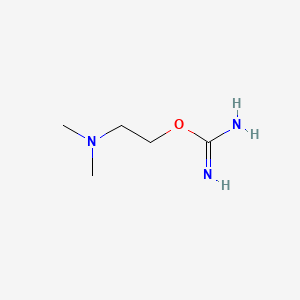
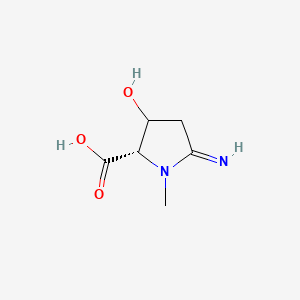
![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)

